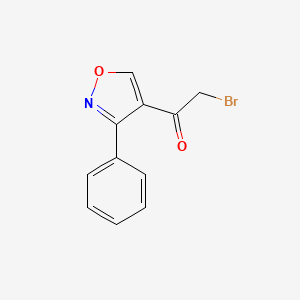
Ethanone, 2-bromo-1-(3-phenyl-4-isoxazolyl)-
Cat. No. B2840227
Key on ui cas rn:
131974-13-5
M. Wt: 266.094
InChI Key: WRHNHGYQHCGJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07414061B2
Procedure details


To a solution of 1-(3-phenyl-isoxazoi-4-yl)-ethanone (6.35 g, 34 mmol) in chloroform (50 mL) and AcOH (1 mL) at 48° C. was added a solution of bromine (1.83 mL, 36 mmol) in chloroform (15 mL) over 10 min keeping the temperature below 50° C. After addition the reaction mixture was allowed to cool down to room temperature and poured into ice-water (200 mL). The layers were separated and the aqueous layer extracted with dichloromethane. The combined organic layers were then washed with water and brine, dried over sodium sulphate and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate: 100:0 to 7:3) afforded the title compound (3.72 g, 41%) which was obtained as a light yellow solid. MS m/e (EI): 265.0/267.0 [M].





[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]2[C:11]([C:12](=[O:14])[CH3:13])=[CH:10][O:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:15]Br>C(Cl)(Cl)Cl.CC(O)=O>[Br:15][CH2:13][C:12]([C:11]1[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][O:9][CH:10]=1)=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NOC=C1C(C)=O
|
|
Name
|
|
|
Quantity
|
1.83 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were then washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by chromatography (SiO2, heptane:ethyl acetate: 100:0 to 7:3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C=1C(=NOC1)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.72 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
